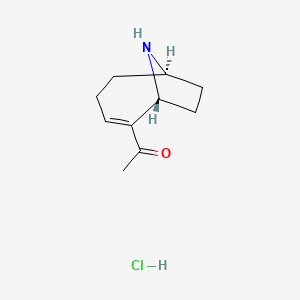
(+)-Anatoxin A hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Anatoxin A hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nicotinic Acetylcholine Receptor Studies
(+)-Anatoxin A hydrochloride serves as a critical tool for investigating the nicotinic acetylcholine receptors (nAChRs). Its ability to mimic acetylcholine allows researchers to study receptor activation and desensitization processes. The compound's interaction with nAChRs can lead to muscle paralysis and respiratory failure, providing insights into neuromuscular transmission and receptor pharmacodynamics .
Development of Therapeutic Agents
The unique properties of (+)-Anatoxin A have spurred interest in developing therapeutic agents targeting nAChRs. Research indicates that modifications of anatoxin A can yield analogs with varying potencies and selectivities for different nAChR subtypes. These developments are particularly relevant for conditions such as neurodegenerative diseases, schizophrenia, and anxiety disorders .
Acute Toxicity Assessments
Numerous studies have focused on the acute toxicity of this compound, establishing its lethal dose (LD50) values. For example, a study reported an LD50 of approximately 25 mg/kg when administered orally . Understanding the toxicity profile of this compound is crucial for assessing risks associated with cyanobacterial blooms in freshwater systems.
Neurotoxicity Mechanisms
Research has demonstrated that exposure to (+)-Anatoxin A leads to neurotoxic effects characterized by muscular fasciculations and respiratory failure due to paralysis. Investigating these mechanisms provides valuable information on how similar compounds may affect human health and ecological systems .
Detection in Freshwater Systems
(+)-Anatoxin A is often detected in freshwater systems contaminated by cyanobacterial blooms. Monitoring its presence is vital for public health, as it poses risks to both humans and wildlife. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify anatoxin levels in water samples .
Ecological Impact Studies
The ecological implications of cyanobacterial toxins, including (+)-Anatoxin A, are under investigation due to their potential impacts on aquatic ecosystems. Studies assess how these toxins affect fish populations and other aquatic organisms, contributing to broader ecological risk assessments .
Case Studies
Eigenschaften
Molekularformel |
C10H16ClNO |
|---|---|
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;/h4,8,10-11H,2-3,5-6H2,1H3;1H/t8-,10-;/m1./s1 |
InChI-Schlüssel |
ZYFLQFXDHYWQMQ-GHXDPTCOSA-N |
Isomerische SMILES |
CC(=O)C1=CCC[C@@H]2CC[C@H]1N2.Cl |
Kanonische SMILES |
CC(=O)C1=CCCC2CCC1N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















